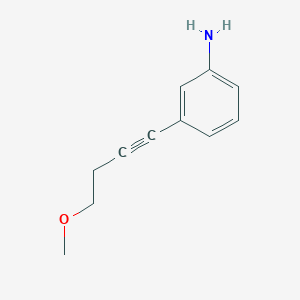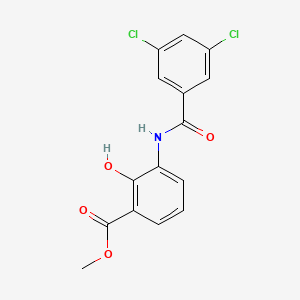
Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate is a chemical compound with the molecular formula C14H9Cl2NO4 It is a derivative of benzoic acid and contains both amide and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate typically involves the reaction of 3,5-dichlorobenzoic acid with 3-amino-2-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using more efficient catalysts and solvents, as well as optimizing reaction conditions such as temperature and pressure. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
相似化合物的比较
Similar Compounds
- 3,5-Dichlorobenzoic acid
- Methyl 3-amino-2-hydroxybenzoate
- Methyl 3-(3,5-dichlorobenzamido)-3-hydroxybenzoate
Uniqueness
Methyl 3-(3,5-dichlorobenzamido)-2-hydroxybenzoate is unique due to the presence of both amide and ester functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzamido moiety also contributes to its specificity in binding to molecular targets, making it a valuable compound in various research applications .
属性
CAS 编号 |
918943-19-8 |
|---|---|
分子式 |
C15H11Cl2NO4 |
分子量 |
340.2 g/mol |
IUPAC 名称 |
methyl 3-[(3,5-dichlorobenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C15H11Cl2NO4/c1-22-15(21)11-3-2-4-12(13(11)19)18-14(20)8-5-9(16)7-10(17)6-8/h2-7,19H,1H3,(H,18,20) |
InChI 键 |
PLVRESAXLYWBEM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


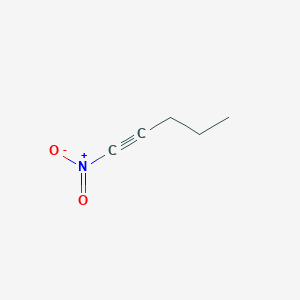
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
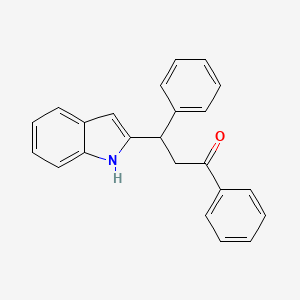
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)



![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
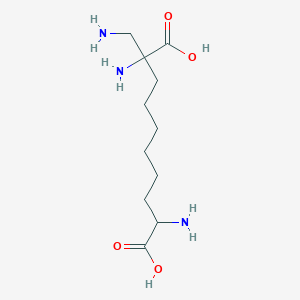

![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)

